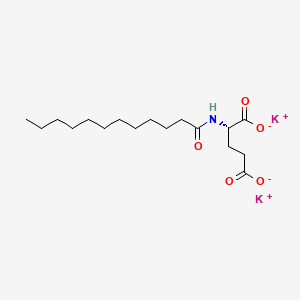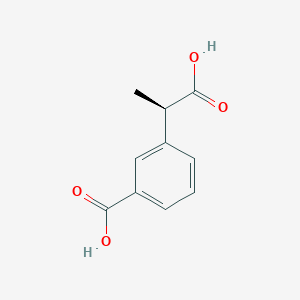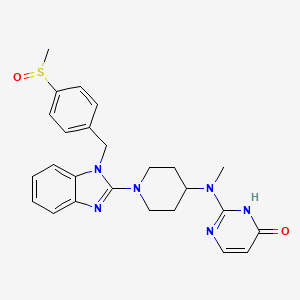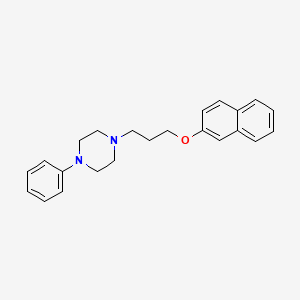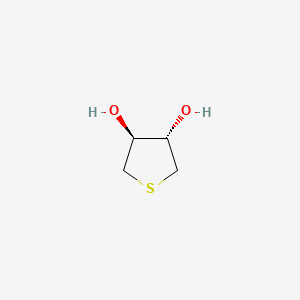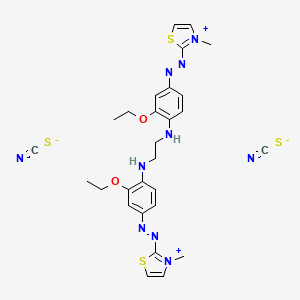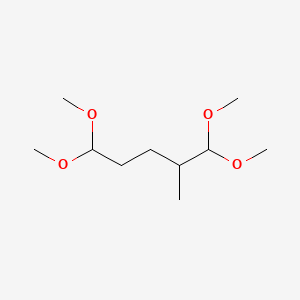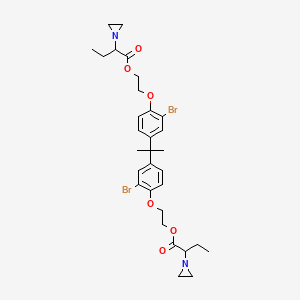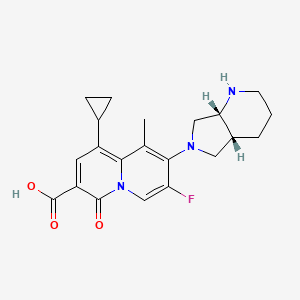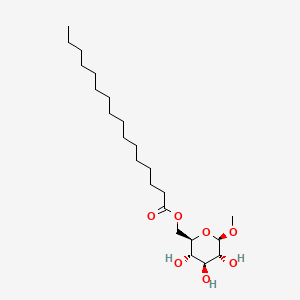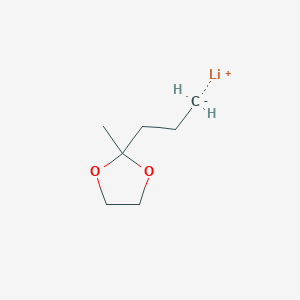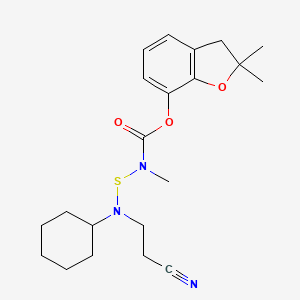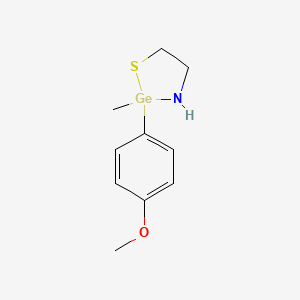
2-(p-Methoxyphenyl)-2-methyl-1,3,2-thiazagermolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-Methoxyphenyl)-2-methyl-1,3,2-thiazagermolidine is an organogermanium compound that features a unique combination of a thiazolidine ring with a germanium atom
準備方法
The synthesis of 2-(p-Methoxyphenyl)-2-methyl-1,3,2-thiazagermolidine typically involves the reaction of p-methoxyphenyl isocyanate with a suitable germanium precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
化学反応の分析
2-(p-Methoxyphenyl)-2-methyl-1,3,2-thiazagermolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germanium species.
科学的研究の応用
2-(p-Methoxyphenyl)-2-methyl-1,3,2-thiazagermolidine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in other therapeutic areas.
作用機序
The mechanism of action of 2-(p-Methoxyphenyl)-2-methyl-1,3,2-thiazagermolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and DNA synthesis .
類似化合物との比較
2-(p-Methoxyphenyl)-2-methyl-1,3,2-thiazagermolidine can be compared with other similar compounds, such as:
2-Methoxyphenyl isocyanate: Used as a reagent in organic synthesis and protection/deprotection sequences.
Indole derivatives: Known for their diverse biological activities and applications in medicinal chemistry.
Porphyrin derivatives: Used as photocatalysts in organic synthesis and have applications in photoredox catalysis.
特性
CAS番号 |
84260-24-2 |
|---|---|
分子式 |
C10H15GeNOS |
分子量 |
269.93 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-2-methyl-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C10H15GeNOS/c1-11(12-7-8-14-11)9-3-5-10(13-2)6-4-9/h3-6,12H,7-8H2,1-2H3 |
InChIキー |
ZRROPIFKWMIHDT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)[Ge]2(NCCS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


